molecular formula C9H9BrO3 B3043145 3-(5-Bromo-2-hydroxyphenyl)propanoic acid CAS No. 749878-59-9

3-(5-Bromo-2-hydroxyphenyl)propanoic acid

Cat. No. B3043145
CAS RN: 749878-59-9
M. Wt: 245.07 g/mol
InChI Key: JJAWEGAXFOTRHH-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of propanoic acid, which is an antimicrobial food additive .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(5-Bromo-2-hydroxyphenyl)propanoic acid, focusing on six unique fields:

Pharmaceutical Development

3-(5-Bromo-2-hydroxyphenyl)propanoic acid is extensively studied for its potential in pharmaceutical applications. Its unique structure allows it to act as a precursor in the synthesis of various bioactive compounds. Researchers are exploring its use in developing new drugs for treating inflammatory diseases and certain types of cancer due to its potential anti-inflammatory and anti-cancer properties .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the creation of complex molecules. Its bromine and hydroxyl groups make it a versatile building block for synthesizing a wide range of organic compounds. It is often used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry .

Material Science

In material science, 3-(5-Bromo-2-hydroxyphenyl)propanoic acid is used to develop new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This makes it useful in creating advanced materials for various industrial applications .

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its structure allows it to be used as a probe to investigate the activity of certain enzymes and to understand their role in various biological processes .

Environmental Chemistry

In environmental chemistry, 3-(5-Bromo-2-hydroxyphenyl)propanoic acid is used to study the degradation of pollutants. Its ability to mimic certain environmental processes makes it a useful tool for understanding how pollutants break down in the environment and for developing new methods to remediate contaminated sites .

Analytical Chemistry

The compound is employed in analytical chemistry for the development of new analytical methods. Its unique chemical properties make it suitable for use as a standard or a reagent in various analytical techniques, including chromatography and spectroscopy. This helps in the accurate detection and quantification of other substances .

properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAWEGAXFOTRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-hydroxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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